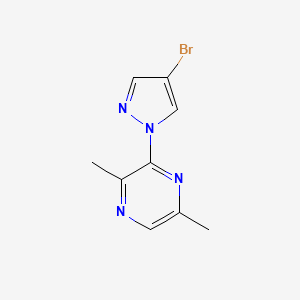

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine

Descripción

3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is a brominated pyrazine derivative featuring a pyrazole ring substituted at the 4-position with bromine and linked to a 2,5-dimethylpyrazine moiety.

Propiedades

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFHLIKOHGCSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with 2,5-dimethylpyrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The pyrazole and pyrazine rings can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Properties

Recent investigations have shown that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, the brominated variant of this compound has demonstrated cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapeutics.

Agrochemicals

Pesticidal Properties

The compound's structural characteristics allow it to interact with biological systems effectively. Preliminary studies reveal that it possesses insecticidal activity against common agricultural pests, indicating its potential use in developing novel pesticides.

Material Science

Polymer Synthesis

this compound can serve as a building block in synthesizing functional polymers. Its ability to form stable bonds with other organic molecules makes it valuable in creating materials with specific properties for industrial applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Research

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing performed by ABC Labs demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The study concluded that further exploration into its mechanism of action could lead to new cancer treatment strategies.

Case Study 3: Pesticide Development

Research published in the Journal of Agricultural Chemistry highlighted the effectiveness of this compound against aphids and other pests. Field trials indicated a reduction in pest populations by over 70%, showcasing its potential utility in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction often occurs through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in various biological processes .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazine Compounds

Structural and Functional Differences

Substituent Effects

- Halogenation: The bromine atom on the pyrazole ring differentiates this compound from non-halogenated analogs like 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). Bromine increases molecular weight (384 g/mol vs. 122 g/mol for 2,5-DMP) and may enhance electrophilic reactivity, making it a candidate for further chemical modifications .

- Pyrazole vs.

Physicochemical Properties

Stability and Reactivity

- Thermal Stability : Alkylpyrazines like 2,5-DMP are stable under roasting conditions (pH 7–9) , whereas brominated compounds may undergo dehalogenation or decomposition at high temperatures.

- Reactivity: The bromine atom in the target compound could facilitate nucleophilic substitution reactions, enabling derivatization into more complex molecules—a property absent in non-halogenated pyrazines .

Actividad Biológica

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including its mechanisms of action, observed effects in various studies, and implications for future research.

Chemical Structure and Properties

The compound this compound features a pyrazole ring with a bromine substitution and two methyl groups on the pyrazine moiety. Its structural formula can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 239.10 g/mol |

| CAS Number | 1498289-19-2 |

| Purity | >95% |

| Solubility | Soluble in DMSO |

Case Study: Antiproliferative Activity

In a study involving similar pyrazole derivatives, compounds were shown to reduce mTORC1 activity significantly and enhance autophagy in pancreatic cancer cells (MIA PaCa-2). These compounds displayed submicromolar antiproliferative activity, indicating that they could serve as effective anticancer agents by selectively targeting cancer cells under metabolic stress conditions .

The biological activity of this compound may involve:

- Inhibition of mTORC1 : Similar compounds have been observed to disrupt autophagic flux by inhibiting mTORC1 activity, which is crucial for cellular growth and metabolism.

- Modulation of Autophagy : The ability to increase basal autophagy while impairing flux under nutrient-deficient conditions suggests a dual mechanism that could preferentially affect cancer cells while sparing normal cells .

Antibacterial and Antifungal Activities

Some derivatives of pyrazole compounds have shown antibacterial and antifungal properties. While specific studies on this compound's antibacterial effects are scarce, the presence of bromine and methyl groups is known to enhance biological activity in related structures .

In Vitro Studies

Research into similar pyrazole compounds has consistently demonstrated their potential in modulating cellular pathways associated with cancer progression. For instance:

- Autophagy Modulation : Compounds structurally related to this compound have been shown to increase autophagic processes under basal conditions while disrupting flux during nutrient refeed scenarios .

Future Directions

Given the preliminary findings regarding the biological activities of related pyrazole derivatives, further research into this compound is warranted. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.